

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573561

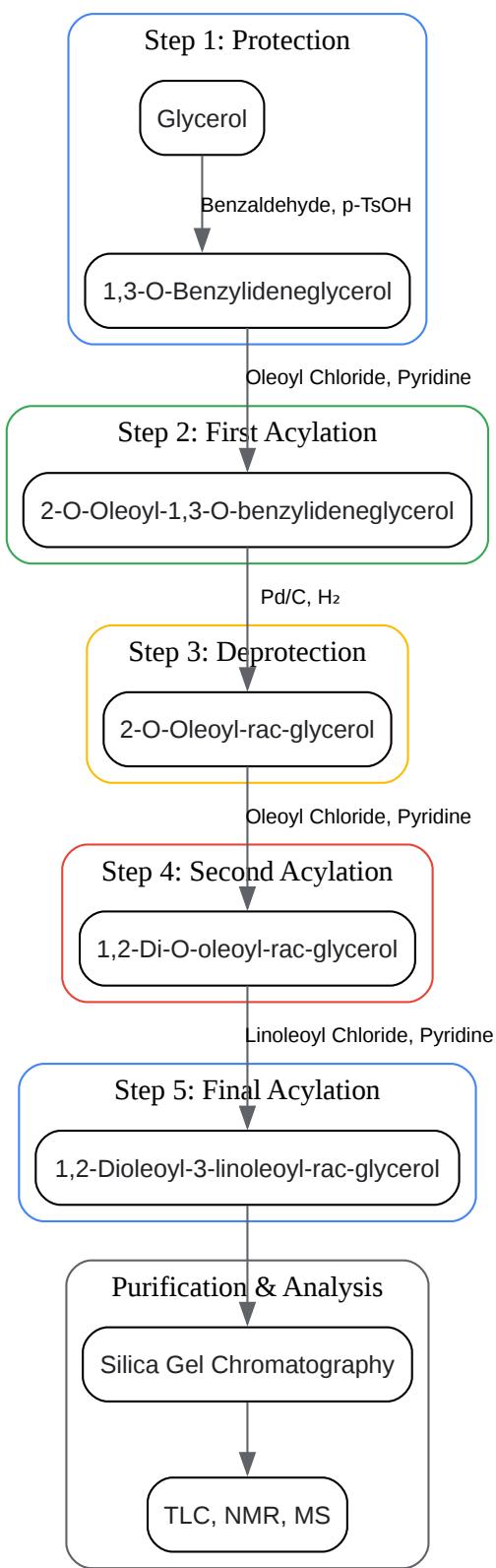
[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** (OOL), a mixed-acid triglyceride of significant interest in lipid research and pharmaceutical development. The synthesis strategy involves the protection of glycerol at the sn-1 and sn-3 positions, followed by a stepwise acylation and subsequent deprotection to yield the target molecule. This method offers a high degree of control over the fatty acid composition at specific positions on the glycerol backbone. The protocol includes detailed procedures for each reaction step, purification by column chromatography, and characterization by Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).


Introduction

Mixed-acid triglycerides are fundamental components of biological systems and play crucial roles in energy storage, membrane structure, and cell signaling. The specific arrangement of different fatty acids on the glycerol backbone dictates the physicochemical properties and biological functions of these molecules. **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** (OOL) is a specific triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a

linoleic acid moiety at the sn-3 position. The presence of both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids makes OOL a valuable standard for lipidomic studies, and a potential component in the formulation of lipid-based drug delivery systems. This protocol details a reliable chemoenzymatic method for the laboratory-scale synthesis of OOL.

Experimental Overview

The synthesis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is achieved through a multi-step process, which is outlined in the workflow diagram below. The key steps involve the protection of the primary hydroxyl groups of glycerol, acylation of the secondary hydroxyl group, deprotection, and subsequent acylation of the primary hydroxyl groups.

[Click to download full resolution via product page](#)**Figure 1: Synthetic workflow for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.**

Materials and Reagents

Reagent	Formula	MW (g/mol)	Supplier	Notes
Glycerol	C ₃ H ₈ O ₃	92.09	Sigma-Aldrich	Anhydrous
Benzaldehyde	C ₇ H ₆ O	106.12	Sigma-Aldrich	Reagent grade
p-Toluenesulfonic acid monohydrate	C ₇ H ₈ O ₃ S·H ₂ O	190.22	Sigma-Aldrich	Catalyst
Oleoyl chloride	C ₁₈ H ₃₃ ClO	300.91	TCI America	>80% purity
Linoleoyl chloride	C ₁₈ H ₃₁ ClO	298.89	Cayman Chemical	
Pyridine	C ₅ H ₅ N	79.10	Sigma-Aldrich	Anhydrous
Palladium on Carbon (10%)	Pd/C	-	Sigma-Aldrich	Catalyst
Triethylsilane	C ₆ H ₁₆ Si	116.28	Sigma-Aldrich	Hydrogen donor
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Fisher Scientific	Anhydrous
Hexane	C ₆ H ₁₄	86.18	Fisher Scientific	HPLC grade
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	Fisher Scientific	Anhydrous
Ethyl acetate	C ₄ H ₈ O ₂	88.11	Fisher Scientific	HPLC grade
Silica gel	SiO ₂	60.08	Sigma-Aldrich	230-400 mesh
TLC plates	-	-	MilliporeSigma	Silica gel 60 F ₂₅₄

Experimental Protocols

Step 1: Synthesis of 1,3-O-Benzylideneglycerol

This step protects the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol.

- To a solution of anhydrous glycerol (1 equivalent) in toluene, add benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
- Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 1:1 v/v).
- Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude cis-1,3-O-benzylideneglycerol, which can be purified by column chromatography on silica gel if necessary.[1]

Step 2: Synthesis of 2-O-Oleoyl-1,3-O-benzylideneglycerol

The free secondary hydroxyl group of the protected glycerol is acylated with oleic acid.

- Dissolve 1,3-O-benzylideneglycerol (1 equivalent) in anhydrous dichloromethane (DCM) containing anhydrous pyridine (1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution in an ice bath (0 °C).
- Add oleoyl chloride (1.2 equivalents) dropwise to the stirred solution.[2]
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC (hexane:ethyl acetate, 9:1 v/v).

- Upon completion, quench the reaction by adding water.
- Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Step 3: Deprotection to form 2-O-Oleoyl-rac-glycerol

The benzylidene protecting group is removed to yield the 2-monoacylglycerol.

- Dissolve the 2-O-oleoyl-1,3-O-benzylideneglycerol (1 equivalent) in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate).
- Add triethylsilane (3 equivalents) as a hydrogen donor.^[3]
- Stir the mixture at room temperature under a hydrogen atmosphere (balloon).
- Monitor the deprotection by TLC. The reaction is typically complete within a few hours.^[4]
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-O-oleoyl-rac-glycerol. This product can be used in the next step without further purification.

Step 4: Synthesis of 1,2-Di-O-oleoyl-rac-glycerol

The primary hydroxyl group at the sn-1 position is acylated with another molecule of oleic acid.

- Dissolve 2-O-oleoyl-rac-glycerol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) under an inert atmosphere.
- Cool the solution to 0 °C.

- Add oleoyl chloride (1.2 equivalents) dropwise.
- Allow the reaction to proceed at room temperature overnight.
- Work up the reaction and purify the product as described in Step 2. The resulting 1,2-di-O-oleoyl-rac-glycerol is a key intermediate.[5][6]

Step 5: Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

The final acylation step introduces the linoleoyl group at the sn-3 position.

- Dissolve 1,2-di-O-oleoyl-rac-glycerol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) under an inert atmosphere.
- Cool the solution to 0 °C.
- Add linoleoyl chloride (1.2 equivalents) dropwise.[7]
- Stir the reaction at room temperature overnight.
- Monitor the reaction to completion by TLC.
- Work up the reaction as described in Step 2.

Purification and Characterization

Purification by Column Chromatography

The crude **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is purified by silica gel column chromatography. A suitable mobile phase is a mixture of hexane and diethyl ether (e.g., 98:2 v/v). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as an oil.

Thin-Layer Chromatography (TLC)

TLC is used to monitor the progress of the reactions and to assess the purity of the final product.

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A common solvent system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v).[\[8\]](#)
- Visualization: The spots can be visualized by placing the TLC plate in a chamber with iodine vapor or by spraying with a suitable reagent such as phosphomolybdic acid followed by heating.[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

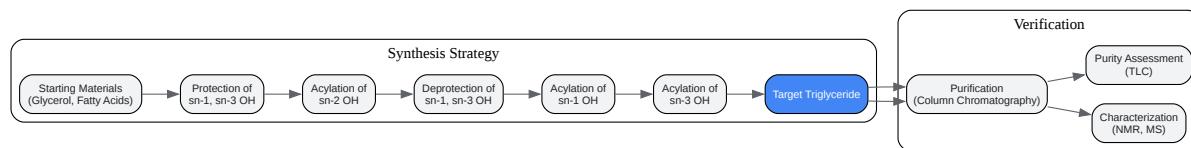
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The spectra should be consistent with the structure of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.

- ¹H NMR (in CDCl₃): Expected signals include those for the glycerol backbone protons, the olefinic protons of the fatty acid chains, the allylic protons, the methylene protons adjacent to the carbonyl groups, the long methylene chains, and the terminal methyl groups. The integration of these signals should correspond to the number of protons in the molecule.
- ¹³C NMR (in CDCl₃): Expected signals include those for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the olefinic carbons, and the aliphatic carbons of the fatty acid chains.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized triglyceride.

- Technique: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable methods.[\[12\]](#)[\[13\]](#)
- Expected Ions: The mass spectrum is expected to show the protonated molecular ion [M+H]⁺ and characteristic fragment ions corresponding to the loss of the fatty acid chains. [\[12\]](#)[\[13\]](#)[\[14\]](#) For **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** (C₅₇H₁₀₂O₆, MW = 883.4 g/mol), the [M+H]⁺ ion would be at m/z 884.4.


Safety Precautions

- Oleoyl chloride and linoleoyl chloride are corrosive and react with moisture. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Pyridine is toxic and flammable. Use in a well-ventilated fume hood.
- Dichloromethane is a suspected carcinogen. Handle with care and appropriate PPE.
- Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely during filtration.
- Hydrogen gas is highly flammable. Ensure proper ventilation and avoid sources of ignition.

Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Analytical Data
1,3-O-Benzylideneglycerol	C ₁₀ H ₁₂ O ₃	180.20	NMR consistent with structure.
2-O-Oleoyl-1,3-O-benzylideneglycerol	C ₂₈ H ₄₄ O ₄	444.65	NMR and MS confirm structure.
2-O-Oleoyl-rac-glycerol	C ₂₁ H ₄₀ O ₄	356.54	NMR and MS confirm structure.
1,2-Di-O-oleoyl-rac-glycerol	C ₃₉ H ₇₂ O ₅	621.00	NMR and MS confirm structure.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol	C ₅₇ H ₁₀₂ O ₆	883.43	¹ H NMR, ¹³ C NMR, and MS confirm final structure and purity. [18]

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Figure 2: Logical flow of synthesis and verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-1,3-O-Benzylideneglycerol | LGC Standards [lgcstandards.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2-二油酰基-rac-甘油 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 9. epfl.ch [epfl.ch]
- 10. Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-resolution ^{13}C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. chempak.net [chempak.net]
- 17. vandemark.com [vandemark.com]
- 18. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573561#1-2-dioleoyl-3-linoleoyl-rac-glycerol-synthesis-protocol-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com